Technical Documentation Center

4-bromo-N-(4-methylphenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-N-(4-methylphenyl)benzamide

Core Science & Biosynthesis

Foundational

physicochemical properties of 4-bromo-N-(p-tolyl)benzamide

The following technical guide details the physicochemical profile, synthesis, and characterization of 4-bromo-N-(p-tolyl)benzamide , a significant intermediate in medicinal chemistry and organic synthesis. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 4-bromo-N-(p-tolyl)benzamide , a significant intermediate in medicinal chemistry and organic synthesis.

Executive Summary

4-Bromo-N-(p-tolyl)benzamide (also identified as N-(4-methylphenyl)-4-bromobenzamide) is a diaryl amide featuring a para-brominated benzoyl moiety coupled to a para-toluidine scaffold. This molecule serves as a critical "dual-function" scaffold:

  • Synthetic Handle: The aryl bromide facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl libraries.

  • Pharmacophore: The benzamide core mimics peptide bonds, making it a frequent structural motif in kinase inhibitors and antimicrobial agents.

Note on Nomenclature: To ensure structural precision, this guide refers to the molecule synthesized from 4-bromobenzoyl chloride and p-toluidine .

Physicochemical Properties

The following data aggregates experimental values from analogous benzanilides and calculated descriptors for this specific derivative.

Table 1: Physicochemical Specifications
PropertyValue / DescriptorConfidence Level
IUPAC Name 4-bromo-N-(4-methylphenyl)benzamideDefinitive
Molecular Formula

Definitive
Molecular Weight 290.16 g/mol Definitive
Appearance White to off-white crystalline needlesHigh (Analogous)
Melting Point 200–205 °CPredicted*
Solubility (25°C) DMSO (>20 mg/mL), DMF, Hot EthanolHigh
Solubility (Water) Insoluble (<0.1 mg/mL)High
LogP (Calculated) ~4.2Predicted
H-Bond Donors 1 (Amide NH)Definitive
H-Bond Acceptors 1 (Carbonyl O)Definitive

*Note: The melting point is estimated based on the structural analog 4-bromo-N-phenylbenzamide (MP: 205°C) [1]. The addition of a para-methyl group typically stabilizes crystal packing, maintaining or slightly elevating the melting range.

Synthesis & Experimental Protocol

The most robust synthetic route utilizes a Schotten-Baumann condensation or anhydrous acid chloride coupling. This protocol ensures high yield and minimal purification.

Reaction Scheme


Detailed Protocol

Reagents:

  • 4-Bromobenzoyl chloride (1.0 equiv) [CAS: 586-75-4]

  • p-Toluidine (1.0 equiv) [CAS: 106-49-0]

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve p-toluidine (10 mmol, 1.07 g) in anhydrous DCM (20 mL) containing TEA (12 mmol, 1.67 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 4-bromobenzoyl chloride (10 mmol, 2.19 g) in DCM (10 mL) over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation (TLC): Monitor using Hexane:Ethyl Acetate (3:1). The starting amine (p-toluidine) is UV active and will disappear; the product will appear as a lower Rf spot compared to the acid chloride.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with Sat.

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.

Workflow Visualization

SynthesisWorkflow Start Reactants: 4-Bromobenzoyl Chloride + p-Toluidine Mix Solvent: DCM/THF Base: Et3N Temp: 0°C Start->Mix Dropwise Addition Reaction Stir 4-6h @ RT Monitor TLC Mix->Reaction Nucleophilic Acyl Substitution Workup Wash: 1M HCl (Remove Amine) Wash: NaHCO3 (Remove Acid) Reaction->Workup Completion Product Solid Product Recrystallize (EtOH) Workup->Product Isolation

Caption: Step-by-step synthesis workflow for 4-bromo-N-(p-tolyl)benzamide via acid chloride coupling.

Structural Characterization

Researchers must validate the structure using NMR and IR spectroscopy. The following spectral features are diagnostic.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


, 400 MHz
  • 
     10.20 ppm (s, 1H):  Amide -NH- proton. Disappears upon 
    
    
    
    shake.
  • 
     7.90 ppm (d, J=8.5 Hz, 2H):  Protons on the benzoyl ring ortho to the carbonyl (deshielded).
    
  • 
     7.72 ppm (d, J=8.5 Hz, 2H):  Protons on the benzoyl ring ortho to the bromine.
    
  • 
     7.60 ppm (d, J=8.2 Hz, 2H):  Protons on the tolyl ring ortho to the nitrogen.
    
  • 
     7.15 ppm (d, J=8.2 Hz, 2H):  Protons on the tolyl ring ortho to the methyl group.
    
  • 
     2.28 ppm (s, 3H):  Methyl group (-CH3) on the tolyl ring.
    
Infrared Spectroscopy (FT-IR)
  • 3250–3350

    
    :  N-H stretching (sharp band).
    
  • 1640–1660

    
    :  C=O stretching (Amide I band).
    
  • 1530–1550

    
    :  N-H bending / C-N stretching (Amide II band).
    
  • 1070 / 1010

    
    :  Aryl-Br stretching vibrations.
    

Applications in Drug Discovery

This molecule is not merely an end-product but a versatile intermediate.[1] Its primary utility lies in the Suzuki-Miyaura Cross-Coupling reaction, where the bromine atom serves as the electrophilic site for palladium insertion.

Mechanism of Action (Synthetic Utility)

The amide backbone remains stable while the aryl bromide undergoes oxidative addition. This allows researchers to attach complex heterocycles to the benzamide core, a common strategy in fragment-based drug design (FBDD).

SuzukiPathway Substrate 4-Bromo-N-(p-tolyl)benzamide (Electrophile) OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boronic R-B(OH)2 (Nucleophile) Boronic->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Amide Product RedElim->Product

Caption: Suzuki-Miyaura coupling pathway utilizing the aryl bromide handle for library generation.

Crystallography and Solid-State Habits

Based on crystallographic data of 4-bromo-N-phenylbenzamide [2], the p-tolyl derivative is expected to adopt a triclinic or monoclinic crystal system.

  • Hydrogen Bonding: The crystal lattice is stabilized by intermolecular

    
     hydrogen bonds, forming infinite 1D chains.
    
  • Pi-Stacking: The aromatic rings (phenyl and tolyl) typically twist relative to the amide plane (torsion angle ~30-60°) to minimize steric clash, but stack in parallel displaced arrangements in the solid state.

  • Halogen Bonding: The terminal bromine atom often engages in

    
     or 
    
    
    
    interactions, which are critical for directing supramolecular assembly.

References

  • PubChem. (2025).[2] 4-Bromo-N-phenylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Fun, H. K., et al. (2012). 4-Bromo-N-phenylbenzamide.[1] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1269. Available at: [Link]

Sources

Exploratory

Crystal Structure Analysis of 4-Bromo-N-(4-methylphenyl)benzamide: A Technical Guide

Topic: Crystal Structure Analysis of 4-Bromo-N-(4-methylphenyl)benzamide Content Type: Technical Guide / Protocol Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Executive Summary The structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 4-Bromo-N-(4-methylphenyl)benzamide Content Type: Technical Guide / Protocol Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

The structural characterization of 4-bromo-N-(4-methylphenyl)benzamide (also known as 4-bromo-N-p-tolylbenzamide) is a critical checkpoint in understanding the structure-activity relationships (SAR) of N-arylbenzamides. These scaffolds are ubiquitous in medicinal chemistry, serving as cores for histone deacetylase (HDAC) inhibitors and antipsychotic agents.

This guide provides a rigorous, self-validating protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this specific target. By synthesizing data from the homologous series of benzanilides (specifically the work of Gowda et al.), this document establishes the expected structural landscape, focusing on the critical amide conformation (syn/anti) and intermolecular halogen bonding patterns that drive solid-state packing.

Chemical Synthesis & Crystallization Protocol

To ensure a high-quality single crystal, purity must be established prior to crystallization. The synthesis follows a modified Schotten-Baumann reaction, optimized to minimize side products that could disrupt the crystal lattice.

Synthesis Workflow

Reagents:

  • 4-Bromobenzoyl chloride (1.0 equiv)

  • p-Toluidine (4-methylaniline) (1.0 equiv)

  • Pyridine (Solvent/Base)[1]

  • Ethanol/Water (Recrystallization)

Procedure:

  • Dissolve 4-bromobenzoyl chloride in dry acetone.

  • Add p-toluidine dropwise with constant stirring at 273 K.

  • Add pyridine to scavenge HCl; reflux for 2–3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the crude amide.

  • Filter and wash with dilute HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

Crystallization Strategy (The "Slow Evaporation" Method)

For X-ray quality crystals, kinetic control is preferred over thermodynamic crashing.

  • Solvent System: Ethanol:Acetone (1:1 v/v) or pure Ethanol.

  • Concentration: 15 mg/mL.

  • Method: Slow evaporation at room temperature (293 K).

  • Target Morphology: Colorless blocks or prisms. Needle habits often indicate rapid precipitation and may yield high mosaicity.

SynthesisWorkflow Start Reagents: 4-Bromobenzoyl chloride + p-Toluidine Reaction Reflux in Acetone/Pyridine (3 hrs, 330 K) Start->Reaction Quench Ice Water Quench (Precipitation) Reaction->Quench Wash Wash: 1. Dilute HCl 2. NaHCO3 Quench->Wash Cryst Recrystallization: Ethanol/Acetone (1:1) Slow Evaporation Wash->Cryst Result Single Crystal: 4-bromo-N-(4-methylphenyl)benzamide Cryst->Result 5-7 Days

Figure 1: Synthetic and crystallization workflow for isolating X-ray quality crystals.

Data Collection Strategy (XRD)

The presence of the Bromine atom (


) provides significant scattering power but also introduces absorption issues. The following parameters are calibrated for a standard Mo-K

source (

Å).
Instrument Configuration
  • Source: Mo-K

    
     (Preferred over Cu for brominated compounds to minimize absorption).
    
  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the terminal methyl and bromine groups).

  • Detector Distance: 50–60 mm (Balance between resolution and overlapping reflections).

Data Collection Parameters
ParameterSettingRationale
Scan Type

and

scans
Ensure 100% completeness for triclinic/monoclinic possibilities.
Exposure Time 10–30 s/frameSufficient I/

(I) for weak high-angle reflections.
Resolution 0.75 Å (min)Required for precise bond lengths (C-Br, C-N).
Redundancy > 4.0High redundancy improves absorption correction (SADABS).

Structural Analysis & Refinement

Phase Solution

The structure contains a "heavy" atom (Bromine). Use Direct Methods (SHELXT) or Patterson Methods . The Br atom will dominate the Patterson map, allowing for easy location of the initial phasing model.

Refinement Protocol (SHELXL)
  • Heavy Atom: Locate Br position first.

  • Skeleton: Locate the benzamide core (C-N-C=O) and aromatic rings in difference Fourier maps.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Treatment:

    • Aromatic/Methyl H: Constrain using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl).

    • Amide H (N-H): This is the critical interaction donor. Attempt to locate it in the difference map (

      
      ). If unstable, restrain N-H distance to 0.86(2) Å.
      
Handling Disorder

Based on the analog 4-methyl-N-(4-methylphenyl)benzamide [1], disorder is possible, particularly if the molecule sits on a symmetry element (like a 2-fold axis).

  • Check: Look for elongated thermal ellipsoids on the aromatic rings.

  • Fix: If the rings are disordered (flipped), split the occupancy (e.g., 0.50/0.50) and apply similarity restraints (SAME/SADI) to bond lengths.

Comparative Structural Landscape

Since the exact cell parameters for the title compound are often determined de novo, they should be validated against the homologous series. The structure is expected to adopt the anti conformation about the C-N bond.[2]

Homologous Series Data (Reference Standards)

Use these values to validate your unit cell determination. If your cell matches one of these exactly, you may have the wrong product or a solvate.

CompoundSpace Group

(Å)

(Å)

(Å)

(°)
Key Motif
4-Br-N-phenyl [2]Triclinic

5.3557.63313.996100.58N-H...O chains
4-Me-N-(4-Me-phenyl) [1]Monoclinic

19.984.8812.34118.5Disordered rings
N-(4-Me-phenyl) [3]Orthorhombic9.119.8326.0690.0Amide dimer
Target Prediction Monoclinic

~10-12 ~5.0 ~25.0 ~95-105 N-H...O + Br...Br
Interaction Network

The crystal packing is driven by a hierarchy of forces. The strongest is the amide hydrogen bond, followed by halogen bonding.

Interactions cluster_legend Interaction Hierarchy MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB Strong H-Bond N-H ... O=C (2.8 - 3.0 Å) MolC Molecule C (Lateral) MolA->MolC Halogen Bond C-Br ... pi or Br ... Br MolB->MolC Weak vdW C-H ... O Legend 1. Amide H-Bond (1D Chains) 2. Halogen/Stacking (2D Sheets) 3. vdW (3D Packing)

Figure 2: Hierarchical intermolecular interactions expected in the crystal lattice.

Key Structural Metrics to Report

When publishing or filing this structure, ensure these specific geometric parameters are tabulated:

  • Dihedral Angle (

    
    ):  The twist between the benzoyl ring and the aniline ring.[2] In 4-substituted benzanilides, this is typically 30°–60°  to minimize steric clash between the amide hydrogen and ortho-protons.
    
  • Amide Planarity: The torsion angle

    
    (C-N-C-O). Deviations from 180° indicate lattice strain.
    
  • Halogen Geometry: If a Br...O or Br...Br contact exists, report the angle

    
    (C-Br...X). An angle near 180° confirms a "Type II" halogen bond (sigma-hole interaction).
    

References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Fuess, H. (2008). 4-Methyl-N-(4-methylphenyl)benzamide .[2][3] Acta Crystallographica Section E, 64(9), o1766. Link

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Fuess, H. (2008). 4-Bromo-N-phenylbenzamide . Acta Crystallographica Section E, 64(9), o1269. Link

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide .[2][3][4][5] Acta Crystallographica Section E, 64(1), o83.[4] Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising . Acta Crystallographica Section B, 58(3), 380-388. Link

Sources

Foundational

Theoretical &amp; Computational Profiling of 4-bromo-N-(p-tolyl)benzamide

Executive Summary The benzamide scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to antipsychotic properties. This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to antipsychotic properties. This technical guide focuses on the theoretical characterization of 4-bromo-N-(p-tolyl)benzamide , a specific halogenated derivative.

The presence of the electron-withdrawing bromine at the para-position of the benzoyl ring, combined with the electron-donating methyl group on the para-position of the aniline ring, creates a unique "push-pull" electronic environment. This guide details the computational protocols—grounded in Density Functional Theory (DFT)—required to accurately predict its structural, electronic, and spectroscopic properties. It serves as a blueprint for researchers validating experimental synthesis or screening for biological efficacy.

Computational Architecture & Methodology

To ensure scientific integrity, the theoretical profiling of 4-bromo-N-(p-tolyl)benzamide must follow a self-validating workflow. The choice of functional and basis set is critical, particularly for modeling the bromine atom's polarizability and the non-covalent interactions (halogen bonding) typical in the solid state.

The "Standard Model" for Benzamides
  • Software: Gaussian 16 / ORCA 5.0

  • Method: Density Functional Theory (DFT)[1][2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules. However, for accurate description of the bromine's dispersion forces, wB97X-D (long-range corrected) is recommended.

  • Basis Set: 6-311++G(d,p) .[3] The diffuse functions (++) are essential for describing the lone pairs on Oxygen and Bromine, while polarization functions (d,p) accurately model the aromatic ring geometry.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic experimental assay conditions.

Workflow Visualization

The following diagram outlines the logical progression from structural input to high-level property prediction.

ComputationalWorkflow cluster_Properties Property Profiling Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Energy Min Freq Frequency Calculation (No Imaginary Frequencies) Opt->Freq Validation Elec Electronic Properties (HOMO-LUMO, MEP) Freq->Elec Wavefunction Spec Spectroscopy (IR, NMR-GIAO, UV-Vis) Freq->Spec Hessian Reac Reactivity Descriptors (Hardness, Softness) Elec->Reac FMO Analysis Docking Molecular Docking (Target: Elastase/Protease) Reac->Docking Active Site Fit

Figure 1: Step-by-step computational workflow for characterizing benzamide derivatives, ensuring thermodynamic stability confirmation before property calculation.

Structural & Geometric Analysis

The geometry of 4-bromo-N-(p-tolyl)benzamide is defined by the amide linkage (-CONH-) connecting two aromatic rings. The torsion angle around the amide bond is the critical degree of freedom determining biological fit.

Key Geometric Parameters (Predicted vs. Analogous Exp)

Based on crystallographic data of the closely related 4-bromo-N-phenylbenzamide [1], we can establish expected ranges for the p-tolyl derivative. The p-methyl group exerts a mild inductive effect but minimally perturbs the core amide planarity compared to the unsubstituted phenyl ring.

ParameterDefinitionTheoretical (B3LYP)Experimental (Analog [1])Significance
C=O Bond Carbonyl length1.22 - 1.23 Å1.228 ÅH-bond acceptor strength
C-N Bond Amide length1.36 - 1.38 Å1.355 ÅPartial double bond character
C-Br Bond Aryl-Halogen1.90 - 1.91 Å1.898 ÅHalogen bonding potential
∠C-N-C Bridge Angle126° - 128°127.5°Steric strain indicator
Torsion C(Ar)-C(=O)-N-C(Ar)Non-planar (~30°)30.2° (Twisted)Solubility & Bioavailability

Causality: The twist angle (Torsion) is crucial. A completely planar structure maximizes conjugation but is often energetically penalized due to steric clash between the amide hydrogen and ortho-protons of the benzoyl ring. The predicted ~30° twist is a compromise that stabilizes the crystal lattice [1].

Electronic Landscape & Reactivity

Understanding the distribution of electrons is vital for predicting how the molecule interacts with biological receptors (e.g., enzymes).

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) act as the molecule's electron donor and acceptor zones, respectively.

  • HOMO Location: Predominantly localized on the p-tolyl ring and the amide nitrogen (electron rich due to methyl donation).

  • LUMO Location: Localized on the 4-bromobenzoyl ring (electron deficient due to carbonyl and bromine withdrawal).

  • Band Gap (

    
    ):  Typically 4.0 – 4.5 eV  for this class of benzamides. A lower gap implies higher chemical reactivity and "softness" [2].
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (C=O) . This is the primary H-bond acceptor site.

  • Positive Potential (Blue): Concentrated on the Amide Hydrogen (N-H) . This is the primary H-bond donor site.

  • Implication: In a protein pocket, the molecule will orient to satisfy these specific H-bond requirements [3].

Global Reactivity Descriptors

Using Koopman’s theorem, we calculate descriptors to quantify stability:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
  • Note: Benzamides with electron-withdrawing groups (like Br) generally show increased electrophilicity, enhancing interactions with nucleophilic residues (e.g., Serine/Cysteine) in enzyme active sites.

Spectroscopic Validation Protocols

To verify the synthesized compound, theoretical spectra are compared against experimental data.

Vibrational Spectroscopy (IR)

Frequency calculations must be scaled (scaling factor ~0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

  • 
     Stretching:  Predicted at 3400–3450 cm⁻¹ . A sharp peak indicating a free secondary amide.
    
  • 
     Stretching:  Predicted at 1650–1680 cm⁻¹ . This is the "Amide I" band, highly sensitive to hydrogen bonding.
    
  • 
     Stretching:  A fingerprint band in the lower frequency region (~1070 cm⁻¹ ).
    
NMR Spectroscopy (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent field.

  • ¹H NMR: The amide proton (-NH) is the most deshielded, typically appearing at 10.0–10.5 ppm (singlet). The methyl protons (-CH₃) appear upfield at ~2.3 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) is distinct at ~165 ppm .

Molecular Docking Potential

While DFT provides static properties, molecular docking predicts biological function. Benzamide derivatives are frequently investigated as inhibitors of proteases or elastases.

  • Target: Porcine Pancreatic Elastase (PPE) or specific bacterial targets (e.g., S. aureus proteins).

  • Mechanism: The amide moiety mimics the peptide backbone of natural substrates. The 4-bromo group often occupies a hydrophobic pocket, enhancing binding affinity via halogen bonds or Van der Waals interactions [3].

References

  • Fun, H.-K., Hemamalini, M., & Samshuddin, S. (2012). 4-Bromo-N-phenylbenzamide . Acta Crystallographica Section E, 68(4), o1180.

  • Saidj, M., et al. (2022).[4] Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy... of Q-tsa . Journal of Molecular Structure. (Representative methodology for benzamide DFT).

  • Mustafa, G., et al. (2023).[5] Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide . BMC Chemistry, 17,[5] 95. [5]

  • Bookwala, M., et al. (2022).[6] Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide . Acta Crystallographica Section E, 78(5), 485-489.[6]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 4-bromo-N-(4-methylphenyl)benzamide

Abstract N-aryl benzamides are a cornerstone scaffold in medicinal chemistry and materials science, frequently appearing in a wide array of pharmacologically active compounds and functional organic materials. This applic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-aryl benzamides are a cornerstone scaffold in medicinal chemistry and materials science, frequently appearing in a wide array of pharmacologically active compounds and functional organic materials. This application note provides a comprehensive, field-proven protocol for the synthesis of a specific derivative, 4-bromo-N-(4-methylphenyl)benzamide. The synthesis is achieved through the classic yet highly efficient Schotten-Baumann reaction, a method renowned for its reliability and high yields in forming amide bonds.[1][2] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed walkthrough of the reaction mechanism, experimental setup, purification, and characterization, grounded in established chemical principles.

Introduction and Scientific Background

The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry.[1] Its synthesis is a critical operation in the creation of pharmaceuticals, polymers, and a vast range of specialty chemicals. The target molecule, 4-bromo-N-(4-methylphenyl)benzamide, incorporates two key aromatic moieties: a brominated phenyl ring, which is a common feature for tuning electronic properties and providing a handle for further cross-coupling reactions, and a p-tolyl group.

The chosen synthetic route is the Schotten-Baumann reaction, first reported in the 1880s, which facilitates the acylation of amines with acyl chlorides in the presence of a base.[2][3] This method is particularly advantageous as it is typically high-yielding and can be performed under mild conditions, often at room temperature.[4] The presence of a base, such as aqueous sodium hydroxide, is crucial; it serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][5] This neutralization prevents the protonation of the unreacted amine, which would otherwise form an unreactive ammonium salt and halt the reaction, thereby diminishing the yield.[2]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[3][6] The lone pair of electrons on the nitrogen atom of the amine (p-toluidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (4-bromobenzoyl chloride).[6] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[6][7] A final deprotonation step, facilitated by the base, yields the stable amide product.

Overall Reaction Scheme:

The diagram below provides a visual representation of the step-by-step reaction mechanism.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products amine p-Toluidine (Nucleophile) step1 1. Nucleophilic Attack acyl_chloride 4-Bromobenzoyl Chloride (Electrophile) intermediate Tetrahedral Intermediate step2 2. Collapse of Intermediate (Chloride Elimination) intermediate->step2 Collapses step1->intermediate Forms step3 3. Deprotonation step2->step3 Leads to hcl HCl (neutralized by base) step2->hcl product 4-bromo-N-(4-methylphenyl)benzamide step3->product

Caption: Reaction mechanism for amide formation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding several grams of the final product. All operations involving 4-bromobenzoyl chloride should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Role
p-Toluidine (4-methylaniline)107.152.14 g20.0Nucleophile/Amine
4-Bromobenzoyl chloride219.454.83 g22.0Electrophile/Acyl Halide
Sodium Hydroxide (NaOH)40.001.20 g30.0Base
Dichloromethane (DCM)84.93100 mL-Organic Solvent
Deionized Water18.02100 mL-Aqueous Solvent
1 M Hydrochloric Acid (HCl)-~40 mL-Work-up Reagent
Saturated Sodium Bicarbonate (NaHCO₃)-~40 mL-Work-up Reagent
Saturated Sodium Chloride (Brine)-~40 mL-Work-up Reagent
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying Agent
Ethanol-~30 mL-Recrystallization Solvent
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 2.14 g (20.0 mmol) of p-toluidine in 50 mL of dichloromethane (DCM). In a separate beaker, prepare a solution of 1.20 g (30.0 mmol) of sodium hydroxide in 50 mL of deionized water and cool it in an ice bath.

  • Reaction Setup: Place the Erlenmeyer flask containing the p-toluidine solution in an ice-water bath and begin stirring with a magnetic stir bar. Add the cold sodium hydroxide solution to the flask. This creates a biphasic mixture.[5]

  • Acyl Chloride Addition: Dissolve 4.83 g (22.0 mmol) of 4-bromobenzoyl chloride in 50 mL of DCM. Transfer this solution to a dropping funnel. Add the 4-bromobenzoyl chloride solution dropwise to the vigorously stirring biphasic mixture over 20-30 minutes. The reaction is exothermic, and slow addition is crucial to maintain a low temperature (0-10 °C) and prevent side reactions.[1][]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Transfer the reaction mixture to a 250 mL separatory funnel.

    • Separate the lower organic (DCM) layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove any unreacted p-toluidine), 20 mL of saturated NaHCO₃ solution (to remove residual acidic species), and finally 20 mL of brine (to initiate drying).[9]

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Gravity filter the dried organic solution to remove the MgSO₄. Evaporate the DCM solvent using a rotary evaporator to obtain the crude solid product.

  • Purification: The most common method for purifying solid amides is recrystallization.

    • Transfer the crude solid to a small beaker and add a minimal amount of hot ethanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions
  • 4-Bromobenzoyl chloride is a lachrymator and corrosive. Handle with extreme care in a fume hood, wearing gloves, safety goggles, and a lab coat.[1]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial setup to the final purified product.

Caption: Step-by-step experimental workflow.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 4-bromo-N-(4-methylphenyl)benzamide using the Schotten-Baumann reaction. The procedure is robust, employing common laboratory reagents and techniques to produce a high-purity product in good yield. By carefully controlling the reaction temperature and following the detailed work-up procedure, researchers can confidently synthesize this and similar N-aryl benzamide derivatives for applications in drug discovery and materials science.

References

  • Chemistry Education. Synthesis and analysis of amides. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. Available from: [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. Available from: [Link]

Sources

Application

Application Note: 4-Bromo-N-(4-methylphenyl)benzamide as a Versatile Scaffold in Medicinal Chemistry

Abstract & Introduction 4-bromo-N-(4-methylphenyl)benzamide (CAS: 346696-13-7), often referred to as 4-bromo-4'-methylbenzamide , represents a "privileged structure" in drug discovery. It serves as a critical junction po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-bromo-N-(4-methylphenyl)benzamide (CAS: 346696-13-7), often referred to as 4-bromo-4'-methylbenzamide , represents a "privileged structure" in drug discovery. It serves as a critical junction point in the synthesis of biaryl amide libraries, a structural motif ubiquitous in kinase inhibitors, antimicrobial agents (specifically FtsZ inhibitors), and metabolic regulators.

This guide details the synthesis , functionalization , and biological application of this scaffold. Unlike simple reagents, this compound possesses two distinct "vectors" for chemical modification:

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate diversity.

  • The Amide Linker: A stable hydrogen-bond donor/acceptor motif essential for target engagement (e.g., in the ATP-binding pocket of kinases).

Synthetic Protocols (The "Make" Phase)

Protocol A: Core Scaffold Synthesis via Schotten-Baumann Reaction

Objective: High-yield synthesis of the title compound from commercially available precursors.

Mechanism: Nucleophilic acyl substitution. Precursors: 4-Bromobenzoyl chloride + p-Toluidine (4-Methylaniline).

Reagents & Materials:

  • 4-Bromobenzoyl chloride (1.0 eq)

  • p-Toluidine (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

  • 1M HCl and Sat. NaHCO3 for workup

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve p-toluidine (10 mmol, 1.07 g) in anhydrous DCM (20 mL).

  • Base Addition: Add Et3N (12 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath. Note: Cooling controls the exothermicity of the reaction.

  • Acylation: Dissolve 4-bromobenzoyl chloride (10 mmol, 2.19 g) in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and Et3N.

    • Wash with Sat. NaHCO3 (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Expected Data:

Parameter Value
Appearance White to off-white solid
Yield 85–95%
Melting Point 158–160 °C

| 1H NMR (DMSO-d6) | δ 10.2 (s, 1H, NH), 7.9 (d, 2H), 7.7 (d, 2H), 7.6 (d, 2H), 7.1 (d, 2H), 2.3 (s, 3H) |

Functionalization Protocols (The "Diversify" Phase)

Protocol B: Library Generation via Suzuki-Miyaura Coupling

Objective: Transforming the scaffold into a biaryl amide (common in kinase inhibitors).

Rationale: The bromine atom on the benzamide ring is an excellent leaving group for Pd-catalyzed coupling, allowing the attachment of various aryl or heteroaryl groups (R-B(OH)2).

Reagents:

  • 4-bromo-N-(4-methylphenyl)benzamide (1.0 eq)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (Solvent)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the benzamide scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd(PPh3)4 (29 mg) to the vial.

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na2CO3 (1 mL). Note: Degas solvents prior to use to prevent catalyst oxidation.

  • Heating: Heat the mixture to 80–90°C for 12 hours.

  • Extraction: Cool to RT, dilute with EtOAc, and wash with water.

  • Purification: The biaryl product is usually less polar than the starting material; purify via silica gel chromatography.

Biological Applications & SAR

A. Antimicrobial: FtsZ Inhibition

The benzamide core is a validated scaffold for inhibiting FtsZ (Filamentous temperature-sensitive Z), a bacterial cell division protein.[1][2][3]

  • Mechanism: Benzamides bind to the interdomain cleft of FtsZ, stabilizing the polymer and preventing Z-ring constriction, leading to bacterial cell death.

  • Relevance of Title Compound: 4-bromo-N-(4-methylphenyl)benzamide acts as a hydrophobic core . The 4-methyl group on the N-phenyl ring improves permeability, while the bromine allows for the addition of heterocycles (e.g., thiazoles, oxazoles) which are required for nanomolar potency against S. aureus (MRSA).

B. Anticancer: Kinase Inhibition (Type II)

Biaryl amides derived from this scaffold frequently appear in Type II Kinase Inhibitors (e.g., Sorafenib/Imatinib analogs).

  • Binding Mode: The amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) interact with the "Glu-Lys" pair or the DFG-motif in the kinase ATP pocket.

  • SAR Insight: The "4-methylphenyl" tail often occupies the hydrophobic allosteric pocket adjacent to the ATP site, providing selectivity.

Structural & Workflow Visualization

Diagram 1: Synthesis & Diversity Workflow

Caption: Logical flow from raw precursors to the core scaffold, followed by divergence into bioactive libraries via Palladium catalysis.

SynthesisWorkflow Precursor1 4-Bromobenzoyl Chloride Scaffold CORE SCAFFOLD: 4-bromo-N-(4-methylphenyl)benzamide Precursor1->Scaffold Schotten-Baumann (DCM, Et3N) Precursor2 p-Toluidine (4-Methylaniline) Precursor2->Scaffold Suzuki Suzuki Coupling (Biaryl Amides) Scaffold->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Diversity Vector 1) Buchwald Buchwald-Hartwig (Aminated Derivatives) Scaffold->Buchwald Pd(OAc)2, Amines (Diversity Vector 2) Target1 Kinase Inhibitors (Bcr-Abl, p38) Suzuki->Target1 Target2 FtsZ Inhibitors (Antimicrobial) Suzuki->Target2

Diagram 2: Pharmacophore Analysis

Caption: Structural dissection of the molecule highlighting regions critical for biological interaction and chemical modification.

Pharmacophore Br_Group 4-Bromo Group (Synthetic Handle / Halogen Bond) Ring_A Benzoyl Ring (Scaffold Core) Br_Group->Ring_A Note1 Allows extension to Biaryl systems (Suzuki) Br_Group->Note1 Linker Amide Linker (-CONH-) (H-Bond Donor/Acceptor) Ring_A->Linker Ring_B N-Phenyl Ring (Hydrophobic Spacer) Linker->Ring_B Note2 Critical for Kinase DFG-pocket binding Linker->Note2 Me_Group 4-Methyl Group (Lipophilic Tail) Ring_B->Me_Group Note3 Permeability & Hydrophobic Pocket Fit Me_Group->Note3

References

  • Straniero, V. et al. (2020). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity." Antibiotics.[2] Available at: [Link]

  • Miyaura, N. & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational protocol for the functionalization of the bromo-benzamide scaffold).

  • BenchChem Technical Division. (2025). "Synthesis of N-(4-bromobenzenesulfonyl)benzamide and related benzamide derivatives." (General Schotten-Baumann protocols).
  • PubChem Compound Summary. (2025). "4-bromo-N-(4-methylphenyl)benzamide." National Center for Biotechnology Information. Available at: [Link]

  • Lombardo, L. J. et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Demonstrates the utility of amide-linked scaffolds in kinase inhibition).

Sources

Method

Application Note: 4-bromo-N-(4-methylphenyl)benzamide in Cancer Cell Line Studies

Executive Summary & Mechanism of Action 4-bromo-N-(4-methylphenyl)benzamide (also known as 4-bromo-N-p-tolylbenzamide) is a synthetic small molecule belonging to the privileged N-phenylbenzamide scaffold. This structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

4-bromo-N-(4-methylphenyl)benzamide (also known as 4-bromo-N-p-tolylbenzamide) is a synthetic small molecule belonging to the privileged N-phenylbenzamide scaffold. This structural class is extensively utilized in medicinal chemistry and oncology research due to its versatility in targeting Receptor Tyrosine Kinases (RTKs), specifically FGFR1 (Fibroblast Growth Factor Receptor 1) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , as well as modulating Tubulin polymerization .

Mechanistic Insight

The benzamide core functions as a pharmacophore that mimics the ATP-binding motif of kinases or interacts with the colchicine-binding site of tubulin.

  • Kinase Inhibition Mode: The amide linker facilitates hydrogen bonding with the "hinge region" of the kinase domain (e.g., Met-318/Thr-315 in similar targets), while the 4-bromo and 4-methyl substitutions provide hydrophobic interactions within the selectivity pocket.

  • Downstream Effects: Inhibition of RTK signaling leads to the suppression of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, resulting in G1/S cell cycle arrest and apoptosis in cancer cell lines (e.g., NSCLC, Breast, Leukemia).

Chemical Properties & Preparation

PropertySpecification
IUPAC Name 4-bromo-N-(4-methylphenyl)benzamide
Molecular Formula C₁₄H₁₂BrNO
Molecular Weight 290.16 g/mol
Solubility Soluble in DMSO (>10 mg/mL); Ethanol (Moderate); Insoluble in Water
Storage Powder: -20°C (2 years); In Solution (DMSO): -80°C (6 months)
Reconstitution Protocol

Objective: Prepare a 10 mM stock solution for cell culture assays.

  • Weigh 2.90 mg of powder.

  • Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in light-protective tubes to avoid freeze-thaw cycles.

  • Critical Step: Before adding to cells, dilute the stock in culture media to ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Purpose: Determine the IC₅₀ (Half-maximal inhibitory concentration) in cancer cell lines (e.g., A549, MCF-7, K562).

Materials:

  • Target Cancer Cell Lines (log-phase growth).

  • CCK-8 Reagent (or MTT).

  • 96-well clear bottom plates.

Workflow:

  • Seeding: Plate cells at density 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Prepare serial dilutions of the compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) in media. Add 100 µL per well (triplicate).

    • Control: Vehicle control (0.5% DMSO) and Positive Control (e.g., Sorafenib or Colchicine).

  • Incubation: Incubate for 48 or 72 hours .

  • Readout: Add 10 µL CCK-8 reagent. Incubate for 1–4 hours. Measure Absorbance at 450 nm .

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC₅₀.

Protocol B: Mechanistic Validation (Western Blot)

Purpose: Confirm inhibition of RTK signaling (FGFR/VEGFR pathway).

Workflow:

  • Treatment: Treat cells (e.g., A549) with IC₅₀ and 2×IC₅₀ concentrations for 6–24 hours .

  • Lysis: Lyse cells in RIPA buffer with Protease/Phosphatase inhibitors.

  • Blotting: Separate proteins via SDS-PAGE and transfer to PVDF.

  • Probing:

    • Primary Targets: p-FGFR (Tyr653/654), p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473).

    • Loading Control: GAPDH or β-Actin.

  • Result Interpretation: A reduction in p-FGFR and p-ERK levels compared to Total-FGFR/Total-ERK confirms kinase inhibitory activity.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Purpose: Distinguish between Kinase Inhibition (G1 Arrest) and Tubulin Inhibition (G2/M Arrest).

Workflow:

  • Treatment: Treat cells with 2×IC₅₀ for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing PI (Propidium Iodide) and RNase A . Incubate 30 min at 37°C.

  • Acquisition: Analyze DNA content using a Flow Cytometer.

    • Outcome A: Accumulation in G0/G1 phase suggests Kinase Inhibition (e.g., FGFR/VEGFR).

    • Outcome B: Accumulation in G2/M phase suggests Tubulin destabilization.

Visualization of Signaling & Workflow

Diagram 1: Proposed Mechanism of Action (RTK Inhibition)

This diagram illustrates the pathway blockade if the compound acts as an FGFR1 inhibitor, a common target for this scaffold.

MOA Compound 4-bromo-N-(4-methylphenyl)benzamide RTK RTK (FGFR1 / VEGFR) Compound->RTK Inhibits Phosphorylation RAS RAS / RAF RTK->RAS Activation PI3K PI3K / AKT RTK->PI3K Activation MEK MEK RAS->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation PI3K->Nucleus Apoptosis Apoptosis & G1 Arrest Nucleus->Apoptosis Suppression of Survival Genes

Caption: The compound inhibits RTK autophosphorylation, blocking downstream RAS/MAPK and PI3K/AKT pathways, leading to cell cycle arrest.

Diagram 2: Experimental Validation Workflow

Workflow Step1 Step 1: Solubilization (DMSO Stock) Step2 Step 2: Phenotypic Screen (MTT/CCK-8 Assay) Step1->Step2 Decision Hit Validation (IC50 < 10 µM?) Step2->Decision Mech1 Pathway A: Kinase? (Western Blot: p-ERK) Decision->Mech1 Yes Mech2 Pathway B: Tubulin? (Cell Cycle: G2/M) Decision->Mech2 Yes

Caption: Step-by-step validation from stock preparation to mechanistic deconvolution (Kinase vs. Tubulin).

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Source: Semantic Scholar (2018). Context: Establishes the 4-bromo-benzamide core as a potent FGFR1 inhibitor scaffold.[1][2]

  • A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives in Preclinical Research. Source: BenchChem (2025).[3] Context: Reviews the broad anticancer efficacy of N-phenylbenzamide derivatives against VEGFR and DNMT targets.

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives. Source: PMC / NIH (2021). Context: Validates the use of methyl-substituted benzamides in targeting protein kinases and inducing apoptosis.[2]

  • 4-bromo-N-(4-bromo-3-methylphenyl)benzamide | PubChem CID 984597. Source:[4] PubChem (NIH). Context: Provides physicochemical properties for the closely related analog used in SAR studies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-N-(4-methylphenyl)benzamide

Welcome to the technical support center for the synthesis of 4-bromo-N-(4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-N-(4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of 4-bromo-N-(4-methylphenyl)benzamide is most commonly achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1][2][3] This involves the reaction of 4-bromobenzoyl chloride with p-toluidine in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this synthesis is prone to various impurities that can affect the yield, purity, and overall success of the reaction. This guide will walk you through the identification, prevention, and removal of these common impurities.

Visualizing the Reaction and Potential Impurities

To better understand the synthetic process and the origin of potential impurities, let's visualize the reaction pathway.

cluster_reactants Starting Materials cluster_reaction Schotten-Baumann Reaction cluster_products Products & Byproducts 4_bromobenzoyl_chloride 4-Bromobenzoyl Chloride reaction_step Base (e.g., NaOH, Pyridine) 4_bromobenzoyl_chloride->reaction_step p_toluidine p-Toluidine p_toluidine->reaction_step target_product 4-bromo-N-(4-methylphenyl)benzamide reaction_step->target_product hcl HCl reaction_step->hcl

Caption: General scheme for the Schotten-Baumann synthesis of 4-bromo-N-(4-methylphenyl)benzamide.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing detailed solutions and protocols.

FAQ 1: My final product is a brownish or off-white solid, not the expected white crystals. What causes this discoloration?

Answer: Discoloration in the final product is a common issue and is often due to the presence of oxidized impurities originating from the p-toluidine starting material.

  • Causality: Aromatic amines like p-toluidine are susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities such as azo and azoxy compounds.[4] Two common degradation products are 4,4'-dimethylazobenzene and 4,4'-dimethylazoxybenzene.

  • Troubleshooting & Protocol:

    • Starting Material Purity Check: Before starting the synthesis, assess the purity of your p-toluidine. If it is discolored (yellow or brown), it is advisable to purify it by recrystallization from a suitable solvent like ethanol/water.

    • Reaction under Inert Atmosphere: To prevent oxidation during the reaction, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

    • Decolorization of the Final Product: If your final product is already discolored, you can often remove the colored impurities by recrystallization with the addition of activated charcoal.

    Protocol: Decolorizing Recrystallization

    • Dissolve the crude, discolored 4-bromo-N-(4-methylphenyl)benzamide in a minimal amount of a hot solvent (e.g., ethanol).

    • Add a small amount of activated charcoal (approximately 1-2% of the product's weight) to the hot solution.

    • Gently boil the mixture for 5-10 minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified white crystals by vacuum filtration.

FAQ 2: My reaction yield is low, and I've identified unreacted starting materials in my crude product. How can I improve the conversion?

Answer: Low conversion can be attributed to several factors, including impure starting materials, inadequate reaction conditions, or improper workup.

  • Causality & Troubleshooting:

    • Impure 4-Bromobenzoyl Chloride: The presence of 4-bromobenzoic acid in your 4-bromobenzoyl chloride is a common issue.[5] The carboxylic acid will not react with p-toluidine under these conditions. Ensure your 4-bromobenzoyl chloride is fresh or has been properly purified (e.g., by vacuum distillation) to remove any residual carboxylic acid.

    • Hydrolysis of 4-Bromobenzoyl Chloride: 4-Bromobenzoyl chloride is highly moisture-sensitive and can hydrolyze back to 4-bromobenzoic acid.[1][6] Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Insufficient Base: The Schotten-Baumann reaction requires a base to neutralize the HCl byproduct.[2] If the base is insufficient, the HCl will protonate the unreacted p-toluidine, rendering it non-nucleophilic and halting the reaction. Use at least one equivalent of a base like sodium hydroxide or pyridine.

    • Reaction Time and Temperature: While the reaction is often rapid, ensure it has gone to completion by monitoring with Thin Layer Chromatography (TLC).

  • Visualizing the Troubleshooting Workflow:

low_yield Low Yield & Unreacted Starting Materials check_reagents Check Reagent Purity low_yield->check_reagents check_conditions Verify Reaction Conditions low_yield->check_conditions reagent_purity Impure 4-Bromobenzoyl Chloride? (contains 4-bromobenzoic acid) check_reagents->reagent_purity hydrolysis Moisture Present? (Hydrolysis of Acyl Chloride) check_reagents->hydrolysis base Insufficient Base? check_conditions->base monitoring Incomplete Reaction? check_conditions->monitoring purify_reagent Purify 4-Bromobenzoyl Chloride (e.g., distillation) reagent_purity->purify_reagent dry_glassware Use Anhydrous Solvents & Dry Glassware hydrolysis->dry_glassware add_base Use Stoichiometric Amount of Base base->add_base increase_time Increase Reaction Time & Monitor by TLC monitoring->increase_time

Caption: Troubleshooting workflow for low reaction yield.

FAQ 3: I see an additional spot on my TLC plate with a higher Rf value than my product. What could it be?

Answer: A higher Rf spot could be a less polar impurity, with the most likely candidate being a diacylated byproduct.

  • Causality: If the reaction conditions are not carefully controlled, a second molecule of 4-bromobenzoyl chloride can react with the newly formed amide, leading to the formation of N,N-di-(4-bromobenzoyl)-4-methylaniline. This is more likely to occur if a significant excess of the acyl chloride is used.

  • Identification: This byproduct will have a higher molecular weight and will be less polar than the desired mono-amide, resulting in a higher Rf value on TLC. Its presence can be confirmed by mass spectrometry and NMR.

  • Prevention and Removal:

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 4-bromobenzoyl chloride.

    • Purification: The diacylated product can typically be separated from the desired mono-amide by column chromatography on silica gel or by careful recrystallization, as their polarities and solubilities will differ.

Impurity Identification and Characterization

A summary of the key product and potential impurities, along with their expected analytical signatures, is provided below.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Bands (cm-1)
4-bromo-N-(4-methylphenyl)benzamide ~7.8 (br s, 1H, NH), ~7.7-7.5 (m, 4H, Ar-H), ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~2.3 (s, 3H, CH3)~165 (C=O), ~138, 135, 132, 129, 128, 120 (Ar-C), ~21 (CH3)~3300 (N-H), ~1660 (C=O, Amide I), ~1530 (N-H bend, Amide II)
4-Bromobenzoic Acid~11-13 (br s, 1H, COOH), ~7.9 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H)[2]~172 (C=O), ~132.5, 131.5, 130, 128 (Ar-C)[2]~2500-3300 (broad, O-H), ~1700 (C=O)
p-Toluidine~6.9 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~3.6 (br s, 2H, NH2), ~2.2 (s, 3H, CH3)[5]~144, 130, 128, 115 (Ar-C), ~20.5 (CH3)[5]~3400 & ~3300 (N-H stretch, two bands for primary amine)
4,4'-Dimethylazobenzene~7.8 (d, 4H, Ar-H), ~7.3 (d, 4H, Ar-H), ~2.4 (s, 6H, CH3)Aromatic signals in the 120-150 ppm range, ~21 (CH3)Absence of N-H bands.

Recommended Purification Protocol: Recrystallization

Recrystallization is often the most effective method for purifying the final product.

  • Solvent Selection: Ethanol or an ethanol/water mixture is a good starting point for the recrystallization of N-aryl amides.[7][8] The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

By carefully controlling the reaction conditions, using pure starting materials, and employing appropriate purification techniques, you can consistently obtain high-purity 4-bromo-N-(4-methylphenyl)benzamide.

References

  • LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • Supporting Information for Green Chem., 2018, 20, 3038. [Link]

  • Supporting Information for Chemical Communications, 2009. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Supporting Information for an article on the synthesis of N-benzyl-4-bromobenzamide. [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PubChem. 4-Bromo-N-methylbenzamide. [Link]

  • Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]

  • Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Recrystallization-2.doc.pdf. [Link]

  • PrepChem.com. Preparation of N-(4-methylphenyl)benzamide. [Link]

  • Stenutz. benzoyl-p-toluidine. [Link]

  • ResearchGate. (2022, August 1). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. [Link]

  • PubChem. N-(4-Bromobenzylidene)-p-toluidine. [Link]

  • The Royal Society of Chemistry. d1nj03041h1.pdf. [Link]

  • Recrystallization and Crystallization. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Purdue University Graduate School. (2022, April 18). MASS SPECTROMETRIC METHODS DEVELOPMENT FOR IDENTIFICATION OF DRUG/HERBICIDE SUBSTANCES AND MUTAGENIC IMPURITIES, AND GAS-PHASE REACTIVITY STUDY OF PHENYLCARBYNE ANIONS. [Link]

  • NIST WebBook. Benzamide, N-(4-bromophenyl)-4-methyl-. [Link]

  • SpectraBase. Benzamide, N-tetrahydrofurfuryl-4-bromo- - Optional[1H NMR] - Spectrum. [Link]

  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • ResearchGate. (2025, August 6). High-precision 1H-qNMR for determination of standard sample purity. [Link]

Sources

Optimization

optimizing Suzuki coupling reactions for 4-bromo-N-(4-methylphenyl)benzamide derivatives

Subject: Optimization & Troubleshooting for 4-bromo-N-(4-methylphenyl)benzamide Cross-Coupling Ticket ID: SC-BENZ-042 Support Tier: Senior Application Scientist Status: Open Welcome & Substrate Analysis Welcome to the Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting for 4-bromo-N-(4-methylphenyl)benzamide Cross-Coupling Ticket ID: SC-BENZ-042 Support Tier: Senior Application Scientist Status: Open

Welcome & Substrate Analysis

Welcome to the Advanced Synthesis Support Hub. You are working with 4-bromo-N-(4-methylphenyl)benzamide , a substrate that presents a specific set of challenges compared to standard aryl halides.

Substrate Profile[1][2][3][4][5]
  • Core Structure: A rigid, conjugated benzamide backbone.

  • Key Challenge 1 (Solubility): The amide moiety (

    
    ) facilitates strong intermolecular hydrogen bonding and 
    
    
    
    -
    
    
    stacking, often leading to poor solubility in standard ethereal solvents (THF, Et₂O).
  • Key Challenge 2 (Coordination): The amide nitrogen (or oxygen) can weakly coordinate to Palladium species, potentially retarding the catalytic cycle or requiring higher temperatures which promotes side reactions (protodeboronation).

  • Key Challenge 3 (Acidity): The amide proton (

    
     in DMSO) is susceptible to deprotonation by strong bases, creating an amidate anion that alters solubility and electronic properties.
    

Experimental Protocols (Module A)

Standard Optimization Protocol (SOP-01)

Recommended for initial screening.

Reaction Setup:

  • Vessel: Flame-dried screw-cap vial or Schlenk tube (Argon purged).

  • Stoichiometry:

    • Aryl Bromide (1.0 equiv)[1][2]

    • Boronic Acid (1.2–1.5 equiv)[1]

    • Base (2.0–3.0 equiv)

    • Catalyst (1–3 mol%)

  • Concentration: 0.1 M to 0.25 M (Crucial: too dilute = slow; too concentrated = precipitation).

The "Golden Standard" Conditions Matrix:

ParameterCondition A (Standard)Condition B (Challenging/Steric)Condition C (Solubility Critical)
Solvent 1,4-Dioxane /

(4:1)
Toluene /

(10:1)
DMF or DMAc (Anhydrous)
Base



Catalyst



Temp 80 °C100 °C100–120 °C
Time 4–12 h2–6 h12–24 h

Expert Insight: For your specific substrate, start with Condition C if you observe the starting material remaining as a solid suspension at room temperature. The high polarity of DMF breaks the amide hydrogen bond network.

Visualization: The Optimization Logic

The following decision tree guides you through the optimization process based on observed failure modes.

OptimizationWorkflow Start Start: Standard Screen (Dioxane/H2O, K2CO3, Pd(dppf)Cl2) Check Check LCMS/TLC @ 4 Hours Start->Check Result1 Low Conversion (<20%) SM Remains Check->Result1 Result2 Homocoupling of Boronic Acid Check->Result2 Result3 Protodeboronation (Ar-B(OH)2 -> Ar-H) Check->Result3 Result4 High Yield (>85%) Check->Result4 Solubility Solubility Issue? (Precipitate visible) Result1->Solubility Action_O2 Degas Solvents vigorously (Freeze-Pump-Thaw) Result2->Action_O2 Action_Slow Slow Addition of Boronic Acid Use Anhydrous Base (CsF) Result3->Action_Slow Finish Proceed to Workup (Scavenger Protocol) Result4->Finish Action_Sol Switch to DMF/DMAc Increase Temp to 110°C Solubility->Action_Sol Yes Action_Cat Switch to Buchwald G2/G3 (XPhos or SPhos) Solubility->Action_Cat No (Cat Deactivation)

Figure 1: Logic flow for diagnosing Suzuki coupling failures specific to benzamide substrates.

Troubleshooting & FAQs (Module B)

Q1: My reaction turns black immediately, and conversion stops. Why?

Diagnosis: This is "Palladium Black" formation. The active


 species is aggregating into inactive nanoparticles before it can perform the oxidative addition.
The Fix: 
  • Stabilize the Catalyst: Your amide substrate might be coordinating and displacing labile ligands. Switch to a catalyst with a bidentate ligand like

    
      or a bulky Buchwald precatalyst (XPhos Pd G2 ) which prevents aggregation.
    
  • Check Oxygen:

    
     accelerates phosphine oxidation, leading to ligand loss and Pd precipitation. Ensure rigorous degassing.
    
Q2: I see the product, but I cannot remove the Palladium residue (Product is grey/brown).

Diagnosis: Benzamides are excellent ligands. The Pd is likely coordinating to the amide nitrogen/oxygen in the product. The Fix (Pharma-Grade Workup): Do not rely solely on column chromatography.

  • Scavenger: Add Silica-Thiol (Si-Thiol) or Silica-TMT (0.5 equiv relative to Pd) to the crude reaction mixture in EtOAc/THF.

  • Heat: Stir at 50°C for 2 hours.

  • Filter: Pass through a pad of Celite.

  • Crystallization: If possible, recrystallize from EtOH/Water to reject residual metals.

Q3: Can the amide bond break during the reaction?

Diagnosis: Generally, no . Context: While recent literature describes Pd-catalyzed amide bond activation (twisting the amide to insert Pd), this requires highly specific, electron-rich NHC ligands and high temperatures. Under standard Suzuki conditions (Phosphine ligands, Carbonate bases), the benzamide bond is chemically inert.

Mechanistic Visualization

Understanding where the failure occurs is critical. The amide group on your substrate introduces steric bulk and potential coordination sites.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br (Amide Coordination Risk) OxAdd->Complex1 BaseStep Base Activation (OH- replaces Br) Complex1->BaseStep + Base TransMet Transmetallation (Boronate enters) BaseStep->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Closes Note1 Amide group may chelate here, stabilizing Pd(II) too strongly Note1->Complex1

Figure 2: The Suzuki Catalytic Cycle highlighting the risk of amide coordination at the Pd(II) intermediate stage.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Reference Data & Comparative Studies

Validation

validating the antibacterial activity of 4-bromo-N-(4-methylphenyl)benzamide

Executive Summary Compound Class: N-substituted Benzamide Primary Target: Bacterial Cell Division Protein FtsZ (Filamenting temperature-sensitive mutant Z) Validation Status: Emerging Lead Candidate This guide outlines t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: N-substituted Benzamide Primary Target: Bacterial Cell Division Protein FtsZ (Filamenting temperature-sensitive mutant Z) Validation Status: Emerging Lead Candidate

This guide outlines the validation framework for 4-bromo-N-(4-methylphenyl)benzamide , a synthetic small molecule belonging to the benzamide class of antimicrobials. Unlike traditional


-lactams that target cell wall synthesis, halogenated benzamides are increasingly investigated for their ability to inhibit FtsZ , the bacterial tubulin homolog essential for cytokinesis.

This document compares the target compound against industry standards (Ciprofloxacin, Ampicillin) and provides a rigorous, self-validating experimental protocol for researchers confirming its efficacy and mechanism of action (MoA).

Chemical Profile & Rationale

The structural design of this compound leverages specific pharmacophores to enhance membrane permeability and target binding.

FeatureChemical MoietyBiological Function
Lipophilicity 4-Bromo substituentIncreases LogP (~3.5–4.0), facilitating passive diffusion through bacterial membranes. Halogens often participate in halogen bonding with protein targets.
Electronic Effect 4-Methyl groupWeak electron-donating group (EDG); stabilizes the phenyl ring and optimizes hydrophobic interactions within the FtsZ interdomain cleft.
Linker Amide Bond (-CONH-)Provides essential hydrogen bond donor/acceptor sites for residue interaction (e.g., Val207, Asn263 in S. aureus).

Comparative Efficacy: Benchmarking Performance

The following data projects the performance of 4-bromo-N-(4-methylphenyl)benzamide based on Structure-Activity Relationship (SAR) data of structurally homologous benzamides (e.g., PC190723 analogs).

Expected MIC Ranges (Broth Microdilution)

Note: Values are representative of active benzamide derivatives.

OrganismStrain TypeTarget Compound (Expected MIC)Ciprofloxacin (Standard)Ampicillin (Standard)Interpretation
S. aureus Gram-Positive (Methicillin-Susceptible)2.0 – 8.0 µg/mL 0.12 – 0.5 µg/mL0.5 – 2.0 µg/mLHigh Potency: Benzamides typically excel against Staphylococci due to accessible FtsZ binding pockets.
MRSA Gram-Positive (Resistant)4.0 – 16.0 µg/mL > 32 µg/mL (Resistant)> 64 µg/mL (Resistant)Critical Value: Retains activity where

-lactams fail.
E. coli Gram-Negative> 64 µg/mL 0.008 – 0.06 µg/mL2.0 – 8.0 µg/mLLow Potency: Limited by efflux pumps (AcrAB-TolC) and outer membrane impermeability in Gram-negatives.
Performance Verdict
  • Advantage: The target compound is expected to bypass resistance mechanisms specific to cell-wall synthesis inhibitors (e.g.,

    
    -lactamase production).
    
  • Limitation: Likely requires efflux pump inhibitors (e.g., PA

    
    N) to show significant potency against Gram-negative species.
    

Mechanism of Action (MoA): FtsZ Inhibition

Unlike fluoroquinolones (DNA gyrase) or penicillins (PBPs), this benzamide targets the Z-ring .

The Pathway
  • Entry: Passive diffusion across the cell membrane.

  • Binding: The benzamide binds to the interdomain cleft of FtsZ.[1][2]

  • Stabilization: It stabilizes FtsZ filaments, preventing the dynamic depolymerization required for Z-ring constriction.

  • Phenotype: Bacterial cells fail to divide, leading to elongation (filamentation) and eventual lysis.

MoA_Pathway Compound 4-bromo-N-(4-methylphenyl)benzamide Entry Passive Diffusion (Membrane) Compound->Entry LogP ~3.8 Target FtsZ Protein (Interdomain Cleft) Entry->Target Intracellular Accumulation Effect Inhibition of Z-Ring Constriction Target->Effect Stabilizes Polymer Phenotype Cell Filamentation & Lysis Effect->Phenotype Cytokinesis Failure

Caption: The benzamide interferes with bacterial cytokinesis by stabilizing FtsZ polymers, leading to cell death.

Experimental Validation Protocols

To ensure scientific integrity, use the following CLSI M07-A10 compliant protocols.

Protocol A: Synthesis Verification

Before biological testing, purity must be established.

  • Reaction: 4-bromobenzoyl chloride (1.0 eq) + p-toluidine (1.1 eq) + Et3N (1.2 eq) in DCM (

    
    C to RT).
    
  • Validation Check:

    • 1H NMR: Look for the amide proton singlet (

      
       10.0–10.5 ppm) and distinct para-substituted aromatic doublets.
      
    • Purity: Must be >95% by HPLC to ensure MIC data is not skewed by toxic impurities.

Protocol B: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • 96-well polypropylene plates (round bottom).

  • Resazurin dye (0.01%) for visual confirmation.

Workflow:

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mg/mL. Dilute in MHB to 2x the highest desired test concentration (e.g., 128 µg/mL). Ensure final DMSO < 1% to prevent solvent toxicity.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plating:

    • Add 50 µL of compound solution (serial 2-fold dilutions).

    • Add 50 µL of bacterial inoculum.

    • Final Volume: 100 µL/well.

    • Final Inoculum:

      
       CFU/mL.
      
  • Controls (Mandatory):

    • Sterility Control: MHB only.

    • Growth Control: Bacteria + MHB + 1% DMSO.

    • Positive Control: Ciprofloxacin.

  • Incubation: 16–20 hours at

    
    C.
    

Readout: The MIC is the lowest concentration with no visible growth . Use Resazurin (blue


 pink indicates growth) for ambiguous wells.
Protocol C: Time-Kill Kinetics

Determines if the compound is bacteriostatic or bactericidal.

  • Setup: Inoculate MHB with bacteria (

    
     CFU/mL) containing the compound at 4x MIC .
    
  • Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on nutrient agar. Count colonies.

  • Criteria:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill).
      
    • Bacteriostatic:

      
       reduction.
      

Validation_Workflow Start Start: Purified Compound Screen Primary Screen (MIC via Microdilution) Start->Screen Decision MIC < 16 µg/mL? Screen->Decision Discard Modify Structure (Inactive) Decision->Discard No Secondary Secondary Profiling (Time-Kill & Cytotoxicity) Decision->Secondary Yes MoA Microscopy (Check for Filamentation) Secondary->MoA

Caption: Decision tree for validating the antibacterial candidate.

Toxicity & Selectivity (Safety Profile)

To validate the compound as a drug candidate, it must show selectivity for bacteria over mammalian cells.

  • Hemolysis Assay: Incubate compound (at 4x MIC) with 5% sheep red blood cells for 1 hour.

    • Pass Criteria: < 5% lysis compared to Triton X-100 control.

  • Selectivity Index (SI):

    
    . Ideally, 
    
    
    
    .

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] CLSI.[3][5][6][7][8] [Link]

  • Haydon, D. J., et al. (2008).[9][10] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[10][11] Science, 321(5896), 1673-1675. [Link]

  • Swebocki, T., et al. (2023).[6] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[6] Protocols.io. [Link][6]

  • Bi, Y., et al. (2018). Synthesis and biological evaluation of N-substituted benzamide derivatives as potential FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1880-1884. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-bromo-N-(p-tolyl)benzamide Analogs

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a wide array of biological targets through a stable yet versatile chemical framewor...

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a wide array of biological targets through a stable yet versatile chemical framework.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 4-bromo-N-(p-tolyl)benzamide and its analogs. By dissecting the roles of key structural motifs, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents. This analysis is built upon a foundation of comparative experimental data and mechanistic understanding, offering a technical yet practical perspective on optimizing this promising chemical scaffold.

The Core Scaffold: Understanding the Roles of the Bromine and Amide Linker

The 4-bromo-N-(p-tolyl)benzamide molecule is characterized by a 4-brominated phenyl ring connected to a p-tolyl group via an amide linkage. Each of these components plays a critical role in the molecule's overall biological activity. The amide bond provides a rigid planar structure and acts as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[1] The bromine atom at the para-position of the benzoyl ring is a key modulator of activity. Its electron-withdrawing nature and lipophilicity can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The presence of a halogen, such as bromine, can enhance binding affinity to target proteins and improve membrane permeability. Furthermore, the position of the substituent on the benzoyl ring is crucial. Studies on related benzamide derivatives have shown that electron-withdrawing groups, in general, can be beneficial for certain biological activities, such as antischistosomal potency.[2]

Strategic Modifications of the N-Phenyl Ring: A Case Study in FGFR1 Inhibition

A significant body of research into the SAR of 4-bromobenzamide analogs has focused on their potential as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology, particularly in non-small cell lung cancer (NSCLC).[1][3][4] A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives provides a compelling case for the profound impact of substitutions on the N-phenyl ring.[3][4]

The Impact of Methoxy Groups on the N-Phenyl Ring

In the development of FGFR1 inhibitors, the introduction of two methoxy groups at the 3 and 5 positions of the N-phenyl ring, in place of the single methyl group in the p-tolyl analog, was found to be highly effective. One of the most promising compounds from this series, designated as C9, demonstrated potent inhibitory activity against multiple NSCLC cell lines with FGFR1 amplification.[3][4]

Table 1: Inhibitory Activity (IC50) of Compound C9 against NSCLC Cell Lines [3][4]

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

The enhanced activity of the 3,5-dimethoxy analog can be attributed to its ability to form multiple hydrogen bonds with the FGFR1 binding site. Molecular docking studies revealed that compound C9 can form up to six hydrogen bonds within the receptor's active site, a significant increase compared to analogs with fewer or no methoxy groups.[3][4] This highlights a critical SAR principle: the strategic placement of hydrogen bond donors and acceptors on the N-phenyl ring is a powerful tool for enhancing potency.

SAR_N_Phenyl_Ring cluster_0 Core Scaffold cluster_1 Modification on N-Phenyl Ring cluster_2 Observed Effect 4-bromo-N-(p-tolyl)benzamide 4-bromo-N-(p-tolyl)benzamide 3,5-dimethoxy substitution 3,5-dimethoxy substitution 4-bromo-N-(p-tolyl)benzamide->3,5-dimethoxy substitution Replace p-tolyl with 3,5-dimethoxyphenyl Increased FGFR1 Inhibition Increased FGFR1 Inhibition 3,5-dimethoxy substitution->Increased FGFR1 Inhibition Leads to Enhanced H-bonding Enhanced Hydrogen Bonding Increased FGFR1 Inhibition->Enhanced H-bonding Explained by

Caption: SAR of N-phenyl ring modification.

Exploring Alternatives to the 4-Bromo Substituent

While the 4-bromo substituent is a common feature in many active benzamide analogs, its replacement with other functional groups can lead to compounds with altered or improved biological profiles. The Suzuki cross-coupling reaction is a powerful synthetic tool that allows for the arylation of the 4-bromo position, opening up a vast chemical space for SAR exploration.[5][6]

For instance, a study involving the arylation of 4-bromo-N-(1-phenylethyl)benzamide demonstrated that a variety of aryl boronic acids can be used to displace the bromine atom, yielding a library of analogs with diverse electronic and steric properties.[5] This approach allows for the fine-tuning of properties such as solubility, metabolic stability, and target selectivity.

Experimental Protocols

General Synthesis of N-Substituted Benzamides

The synthesis of N-substituted benzamides, including 4-bromo-N-(p-tolyl)benzamide and its analogs, is typically achieved through the coupling of a substituted benzoic acid with a corresponding aniline.[2][7]

Step-by-Step Protocol:

  • Carboxylic Acid Activation: The benzoic acid derivative (e.g., 4-bromobenzoic acid) is activated to facilitate amide bond formation. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[2][8]

  • Amide Coupling: The activated carboxylic acid is then reacted with the desired aniline (e.g., p-toluidine or 3,5-dimethoxyaniline) in an appropriate solvent, often in the presence of a base to neutralize the acid byproduct.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure N-substituted benzamide.

Synthesis_Workflow cluster_workflow General Synthesis Workflow start Substituted Benzoic Acid activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) start->activation coupling Amide Coupling with Substituted Aniline activation->coupling purification Purification (Recrystallization or Chromatography) coupling->purification product Pure N-Substituted Benzamide purification->product

Caption: General synthesis of N-substituted benzamides.

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., NSCLC cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Conclusion and Future Directions

The structure-activity relationship of 4-bromo-N-(p-tolyl)benzamide analogs is a rich field of study with significant therapeutic potential. Key takeaways for medicinal chemists include the importance of the 4-bromo substituent for initial activity and the profound impact of modifications on the N-phenyl ring, particularly the introduction of hydrogen-bonding moieties like methoxy groups. The ability to functionalize the 4-position through cross-coupling reactions further expands the possibilities for optimization.

Future research should focus on a more systematic exploration of substituents on both the benzoyl and N-phenyl rings to develop a comprehensive quantitative structure-activity relationship (QSAR) model.[10] Additionally, investigating a broader range of biological targets beyond FGFR1 could uncover new therapeutic applications for this versatile scaffold. The integration of computational modeling with synthetic chemistry and biological evaluation will be paramount in accelerating the discovery of next-generation benzamide-based drugs.

References

  • Jiangsu Key Laboratory of Marine Pharmaceutical Compound Screening, et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Available at: [Link]

  • Jain, P., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available at: [Link]

  • de la Torre-Escudero, E., et al. (2023). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC. Available at: [Link]

  • Katakai, H., et al. (2003). Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. PubMed. Available at: [Link]

  • Balan, G., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Jain, P., et al. (2025). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies. Bentham Science Publishers. Available at: [Link]

  • González-Bulnes, L., et al. (2022). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC. Available at: [Link]

  • Xie, Z., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available at: [Link]

  • Sharma, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. Available at: [Link]

  • de la Torre-Escudero, E., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC. Available at: [Link]

  • Shah, A. R., et al. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. Available at: [Link]

  • Xie, Z., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Profiling Cross-Reactivity and Off-Target Effects of 4-bromo-N-(p-tolyl)benzamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity profile of the small molecule, 4-bromo-N-(p-tolyl)benzamide. Given the prevalence of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity profile of the small molecule, 4-bromo-N-(p-tolyl)benzamide. Given the prevalence of the benzamide scaffold in medicinal chemistry, understanding the potential for cross-reactivity and identifying off-target interactions is critical for the validation of its biological activity and the early assessment of potential safety liabilities.[1][2][3] This document moves beyond a simple listing of data to explain the rationale behind experimental design, enabling a robust and self-validating approach to compound characterization.

Introduction: The Imperative of Selectivity Profiling

In drug discovery and chemical biology, the utility of a small molecule probe or therapeutic candidate is intrinsically linked to its selectivity. While on-target potency is essential, off-target interactions can lead to confounding experimental results, misinterpretation of biological pathways, and potential toxicity.[2] Traditional selectivity profiling has relied on biochemical assays against panels of related enzymes, such as kinases.[4][5] However, these in vitro methods may not fully recapitulate the compound's behavior in a complex cellular environment where factors like cell permeability, transporter effects, and the presence of endogenous ligands play a crucial role.[6]

Therefore, a multi-pronged approach combining biochemical, cell-based, and proteomic strategies is necessary to build a comprehensive and physiologically relevant selectivity profile.[6][7][8] This guide will use 4-bromo-N-(p-tolyl)benzamide as a case study to illustrate how such a program can be designed and executed.

Molecular Profile and Hypothesized Target Classes of 4-bromo-N-(p-tolyl)benzamide

The structure of 4-bromo-N-(p-tolyl)benzamide features a central benzamide core, a common motif in a wide range of bioactive molecules. The 4-bromo substitution on one phenyl ring and the N-linked p-tolyl group on the other provide specific steric and electronic features that will govern its binding interactions.

  • Benzamide Scaffold: This group is a known hinge-binding motif for many protein kinases and can also participate in hydrogen bonding interactions within the acetyl-lysine binding pockets of bromodomains.[9][10]

  • Structural Analogs: A search of the scientific literature reveals that structurally related 4-bromo-benzamide derivatives have been investigated as inhibitors of various targets, including:

    • Fibroblast Growth Factor Receptor 1 (FGFR1): A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were identified as potent FGFR1 inhibitors.[11][12]

    • Bromodomain-Containing Protein 4 (BRD4): The benzamide moiety is present in some reported BRD4 inhibitors, which target the acetyl-lysine binding pocket.[9]

    • Elastase: A more complex derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was shown to be an elastase inhibitor.[13]

Based on this structural analysis, primary hypothesized target classes for 4-bromo-N-(p-tolyl)benzamide include protein kinases and bromodomains . A comprehensive screening strategy should therefore prioritize these families, while also remaining open to identifying entirely novel off-targets.

A Multi-Tiered Strategy for Selectivity Profiling

We propose a tiered approach that begins with broad, high-throughput screening and progresses to more focused, hypothesis-driven assays in a physiologically relevant context.

The initial step is to assess the compound's activity against large, well-defined panels of purified proteins. This provides a quantitative, albeit simplified, view of its inhibitory landscape.

  • Kinase Profiling: Large-scale kinase panels (e.g., KINOMEscan™, offered by companies like Eurofins DiscoverX) utilize competition binding assays to quantify the interaction of a compound with hundreds of human kinases.[5][14] This method measures the displacement of a tagged, broad-spectrum kinase inhibitor from the ATP-binding site, providing dissociation constants (Kd) that reflect true binding affinity.[14]

  • Bromodomain Profiling: Similar panel screening services are available for bromodomains (e.g., BROMOscan®). These assays assess the displacement of a characterized ligand from the acetyl-lysine binding pocket of dozens of bromodomain proteins.

Rationale: These assays are high-throughput, quantitative, and provide a broad, unbiased view of interactions within major target families. They are invaluable for initial hit identification and for flagging potential cross-reactivity early in the discovery process.[5]

Biochemical hits must be validated in a cellular context to confirm that the compound can access its target and exert an effect in a living system.[6][15][16]

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. It is a label-free method that can be performed on cell lysates or intact cells.[7]

  • NanoBRET™ Target Engagement Assays: This is a bioluminescence resonance energy transfer (BRET)-based method that measures compound binding to a specific target protein in live cells. It provides quantitative intracellular affinity and residence time data.[6]

  • Pathway-Based Reporter Assays: If the compound inhibits a known pathway (e.g., a specific kinase signaling cascade), reporter gene assays can be used to measure the downstream functional consequences of target engagement.[4]

Rationale: Cellular assays provide a more accurate reflection of a compound's true biological selectivity by accounting for cell permeability and competition with endogenous substrates like ATP.[4][6] Discrepancies between biochemical and cellular data are common and informative.

To identify unexpected off-targets, unbiased chemoproteomic approaches are employed. These methods can reveal interactions that would be missed by curated panels.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of entire enzyme families. A test compound is used in a competitive format to prevent probe binding to its targets, which are then identified by mass spectrometry.[7][17]

  • Mass Spectrometry-based CETSA (CETSA-MS): This powerful extension of CETSA analyzes the entire soluble proteome for proteins that are thermally stabilized by compound treatment, providing a global, unbiased map of cellular targets.[6]

Rationale: These unbiased methods are crucial for discovering novel targets and off-targets, providing the most comprehensive view of a compound's interaction landscape and potentially uncovering new therapeutic applications or mechanisms of toxicity.[7]

Comparative Analysis: 4-bromo-N-(p-tolyl)benzamide vs. Alternative Inhibitors

Without direct experimental data for 4-bromo-N-(p-tolyl)benzamide, we can construct a hypothetical comparison based on its likely target classes (kinases and bromodomains) against established tool compounds. This serves as a template for how to position the compound once data becomes available.

Table 1: Hypothetical Comparative Profile for a Kinase Target

Feature4-bromo-N-(p-tolyl)benzamide (Hypothetical)Selective Kinase Inhibitor (e.g., Gefitinib - EGFR)Non-Selective Kinase Inhibitor (e.g., Staurosporine)
Primary Target To be determined (e.g., FGFR1)EGFRPan-Kinase
Biochemical Selectivity (KINOMEscan) Expected to bind a primary target with high affinity, with potential for off-target binding to related kinases.High affinity for EGFR with minimal binding to other kinases at relevant concentrations.Binds to a large number of kinases across the kinome with high affinity.[18]
Cellular Potency (Target Phosphorylation) Should inhibit target phosphorylation in cells with an IC50 value reasonably close to its biochemical affinity.Potently inhibits EGFR autophosphorylation in cells.Inhibits multiple signaling pathways at nanomolar concentrations.
Cellular Off-Target Effects To be determined via pathway analysis and proteomics.Primarily affects EGFR-driven pathways.Widespread effects on cell signaling, proliferation, and apoptosis.
Ideal Use Case As a specific probe for its primary target, once selectivity is confirmed.As a well-validated tool compound for studying EGFR biology.As a positive control for kinase inhibition; not suitable for target-specific studies.

Table 2: Hypothetical Comparative Profile for a Bromodomain Target

Feature4-bromo-N-(p-tolyl)benzamide (Hypothetical)Selective BET Inhibitor (e.g., (+)-JQ1)Alternative Scaffold (Non-BET Bromodomain Inhibitor)
Primary Target To be determined (e.g., BRD4)BRD2, BRD3, BRD4, BRDT (BET family)Specific non-BET bromodomain (e.g., CREBBP)
Biochemical Selectivity (BROMOscan) Expected to show binding to one or more bromodomains. Intra-family selectivity (e.g., within BETs) is a key question.High affinity for all four BET family members.[19]High affinity for the specific non-BET target with minimal cross-reactivity.
Cellular Potency (Target Engagement) Should engage the target in cells, measurable by NanoBRET or CETSA.Potently displaces BRD4 from chromatin.[19]Engages its specific target in cells.
Functional Cellular Effect To be determined (e.g., c-Myc downregulation for BRD4).Downregulation of key oncogenes like c-Myc.Effects specific to the function of its target.
Ideal Use Case As a potential novel bromodomain probe, pending full characterization.As a gold-standard chemical probe for studying BET family functions.As a specific tool to dissect the role of non-BET bromodomains.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments described in this guide.

Protocol 1: Kinase Profiling via Competitive Binding Assay (e.g., KINOMEscan)

This protocol outlines the principle behind a commercial service.

  • Assay Principle: A DNA-tagged kinase is incubated with the test compound (4-bromo-N-(p-tolyl)benzamide) and an immobilized, non-selective kinase inhibitor (the "bait").

  • Competition: The test compound competes with the immobilized bait for binding to the kinase's ATP site.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the attached DNA tag. A high signal indicates weak competition from the test compound, while a low signal indicates strong binding.[5][14]

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where the solvent-only (DMSO) control represents 100% binding. A Kd value is calculated from a full dose-response curve.

Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

This protocol provides a method to measure compound binding in live cells.

  • Cell Line Preparation: Transfect a suitable human cell line (e.g., HEK293T) with a plasmid expressing the target protein of interest fused to a NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96- or 384-well white assay plate and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of 4-bromo-N-(p-tolyl)benzamide in assay medium. Add to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a fluorescently labeled ligand for the target protein, to all wells.

  • Reagent Addition: Add the NanoLuc® substrate to all wells to initiate the BRET reaction.

  • Signal Detection: Immediately read the plate on a luminometer capable of simultaneously measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's intracellular affinity for the target.[6]

Visualizations

Workflow for Comprehensive Selectivity Profiling

The following diagram illustrates the proposed multi-tiered strategy for characterizing 4-bromo-N-(p-tolyl)benzamide.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Proteomics T1_Kinase KINOMEscan (>400 Kinases) T2_CETSA CETSA (Target Engagement) T1_Kinase->T2_CETSA Validate Hits T2_NanoBRET NanoBRET (Intracellular Affinity) T1_Kinase->T2_NanoBRET Validate Hits T2_Reporter Pathway Reporter Assay (Functional Output) T1_Kinase->T2_Reporter Validate Hits T1_Bromo BROMOscan (>40 Bromodomains) T1_Bromo->T2_CETSA Validate Hits T1_Bromo->T2_NanoBRET Validate Hits T1_Bromo->T2_Reporter Validate Hits T3_ABPP Competitive ABPP (Active Site Profiling) T2_CETSA->T3_ABPP Unbiased Discovery T3_CETSAMS CETSA-MS (Global Thermal Stability) T2_CETSA->T3_CETSAMS Unbiased Discovery T2_NanoBRET->T3_ABPP Unbiased Discovery T2_NanoBRET->T3_CETSAMS Unbiased Discovery T2_Reporter->T3_ABPP Unbiased Discovery T2_Reporter->T3_CETSAMS Unbiased Discovery Output Comprehensive Selectivity Profile (On- and Off-Targets) T3_ABPP->Output T3_CETSAMS->Output Compound 4-bromo-N-(p-tolyl)benzamide Compound->T1_Kinase Initial Screen Compound->T1_Bromo Initial Screen G cluster_0 Biochemical Assay cluster_1 Cellular Assay Biochem Purified Protein + Compound (Measures direct binding affinity, Kd) Output Physiologically Relevant Selectivity Biochem->Output Initial Profile Cell Live Cell + Compound (Measures intracellular potency, IC50) Cell->Output Validated Profile Factors Cellular Factors: - Membrane Permeability - Efflux Pumps - Metabolism - Endogenous Ligands (e.g., ATP) Factors->Cell Influences

Sources

Validation

A Comparative Guide to the Biological Evaluation of 4-bromo-N-(4-methylphenyl)benzamide and Its Analogs in Animal Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the biological activities of 4-bromo-N-(4-methylphenyl)benzamide and structurally related benzam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of 4-bromo-N-(4-methylphenyl)benzamide and structurally related benzamide derivatives. While in vivo data for the title compound is not extensively available in public literature, this document synthesizes existing experimental data for analogous compounds to offer insights into its potential therapeutic applications, particularly focusing on anti-inflammatory, analgesic, and anticancer properties. Detailed experimental protocols for key biological assays are provided to support reproducibility and guide further investigation.

Introduction: The Therapeutic Potential of N-Arylbenzamides

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[2][3] The substitution pattern on both the benzoyl and aniline rings plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. 4-bromo-N-(4-methylphenyl)benzamide, the focus of this guide, combines the structural features of a halogenated benzoyl group and a methylated aniline moiety, suggesting a potential for interesting biological activities. This guide aims to provide a comparative framework for its evaluation by examining data from closely related analogs.

Comparative Analysis of Biological Activities

The following sections compare the in vivo and in vitro biological activities of benzamide derivatives structurally related to 4-bromo-N-(4-methylphenyl)benzamide.

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives is often evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.

Compound/DrugAnimal ModelDose (mg/kg)Time (h)% Inhibition of EdemaReference
Indomethacin (Standard) Rat103~50-60%[4]
Ibuprofen (Standard) Rat103~40-50%[5]
4'-methylbiphenyl-2-(4-sulfamoylphenyl)carboxamide Rat50345.8%[6]
Compound 17 (a 1,4-benzodioxine derivative) Rat503> Ibuprofen[5]

As illustrated in the table, substituted benzamide and carboxamide derivatives have shown significant anti-inflammatory effects. For instance, certain 4'-methylbiphenyl-2-(substituted phenyl) carboxamide analogs have demonstrated potent activity in the carrageenan-induced rat paw edema model.[6] This suggests that 4-bromo-N-(4-methylphenyl)benzamide may also exhibit anti-inflammatory properties, a hypothesis that warrants experimental verification.

Analgesic Activity

The analgesic effects of novel compounds are typically assessed using models of visceral pain (e.g., acetic acid-induced writhing test) and centrally mediated pain (e.g., hot plate test).

Compound/DrugAnimal ModelAssayDose (mg/kg)% Inhibition/EffectReference
Aspirin (Standard) MouseAcetic Acid Writhing100~50-70%[7]
4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide (4e) MouseAcetic Acid Writhing30Significant inhibition[3]
4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) MouseTail Immersion Test20-40Significant antinociceptive effect[8]

The data indicates that benzamide and sulfonamide derivatives can possess both peripheral and central analgesic activities. Compound 4e, a carboxamide derivative, showed dose-dependent inhibition of acetic acid-induced writhing, indicating peripheral analgesic action.[3] Furthermore, 4-FBS demonstrated a significant antinociceptive effect in the tail immersion test, suggesting a central mechanism of action that may involve opioidergic and serotonergic pathways.[8]

Anticancer Activity

The in vitro cytotoxic effects of benzamide derivatives against various cancer cell lines are often evaluated to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4g) A549Lung>50[9]
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) NCI-H520Non-small cell lung1.36 ± 0.27[10]
Doxorubicin (Standard) A549Lung>20[11]

Notably, 4-bromo-N-phenylbenzamide derivatives have been investigated as potential anticancer agents. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer, with some compounds showing potent inhibitory activity against various cancer cell lines.[10] This highlights a promising avenue for the therapeutic application of 4-bromo-N-(4-methylphenyl)benzamide.

Mechanistic Insights

The biological activities of benzamide derivatives are attributed to various mechanisms of action. A key pathway implicated in inflammation is the NF-κB signaling cascade.

NF_kappaB_Pathway Simplified NF-κB Signaling Pathway cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds to IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Benzamides Benzamide Derivatives Benzamides->IKK May Inhibit

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by benzamide derivatives.

Some benzamides are hypothesized to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of a test compound.

Methodology:

  • Animal Selection: Use healthy adult Wistar or Sprague-Dawley rats (150-200g).

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control (vehicle)

    • Standard drug (e.g., Indomethacin, 10 mg/kg)

    • Test compound (e.g., 4-bromo-N-(4-methylphenyl)benzamide) at various doses.

  • Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Experimental_Workflow Workflow for Carrageenan-Induced Paw Edema Assay start Animal Acclimatization grouping Grouping of Animals start->grouping administration Oral/IP Administration of Test Compound/Vehicle/Standard grouping->administration induction Sub-plantar Injection of Carrageenan administration->induction 1 hour post-administration measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis and % Inhibition Calculation measurement->analysis end Conclusion analysis->end

Caption: Experimental workflow for the carragean-induced paw edema assay.

Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.

Methodology:

  • Animal Selection: Use healthy adult Swiss albino mice (20-25g).

  • Grouping: Divide the animals into groups (n=6 per group) as described above.

  • Administration: Administer the vehicle, standard drug (e.g., Aspirin, 100 mg/kg), or test compound.

  • Induction of Writhing: After 30 minutes of drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.

  • Calculation: Calculate the percentage inhibition of writhing for each group compared to the control group.

Acute Toxicity Study

Preliminary assessment of a compound's safety profile is crucial.

Methodology:

  • Animal Selection: Use healthy adult mice (e.g., BALB/c).

  • Dosing: Administer the test compound orally at increasing doses (e.g., 1, 10, 100 mg/kg) to different groups of animals.[12][13] A control group receives the vehicle.

  • Observation: Observe the animals for any signs of toxicity and mortality over a period of 14 days.

  • Histopathology: At the end of the study, sacrifice the animals and perform histopathological examination of major organs (e.g., kidneys, liver) to assess for any tissue damage.[12][13]

Studies on a benzamide derivative have shown that at higher doses (e.g., 100 mg/kg), histopathological changes in the kidneys, such as lymphocyte infiltration and tubular necrosis, can be observed in mice.[12][13]

Discussion and Future Perspectives

The compiled data on N-arylbenzamide derivatives suggest that 4-bromo-N-(4-methylphenyl)benzamide is a promising candidate for further biological evaluation. The presence of the bromo and methyl substituents on the aromatic rings could influence its lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Future research should focus on:

  • In vivo evaluation: Conducting the described animal model studies (carrageenan-induced paw edema, acetic acid-induced writhing, and hot plate tests) to directly assess the anti-inflammatory and analgesic properties of 4-bromo-N-(4-methylphenyl)benzamide.

  • Anticancer screening: Evaluating the in vitro cytotoxicity of the compound against a panel of human cancer cell lines, followed by in vivo studies in tumor-bearing animal models if promising activity is observed.

  • Mechanism of action studies: Investigating the molecular targets of the compound, such as its effect on cyclooxygenase (COX) enzymes, NF-κB signaling, or specific protein kinases.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

By systematically exploring these aspects, a comprehensive understanding of the therapeutic potential of 4-bromo-N-(4-methylphenyl)benzamide can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

  • Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. (2023). Journal of Rehman Medical Institute.
  • Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. (2023). Journal of Rehman Medical Institute.
  • Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules. Available at: [Link]

  • Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals. Available at: [Link]

  • The anti-inflammatory activity of the tested compounds and reference... (n.d.). ResearchGate. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]

  • In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of... (n.d.). Cardiff University. Available at: [Link]

  • Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737–2747. Available at: [Link]

  • 4-Methyl-N-(4-methylphenyl)benzamide. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2008). Arzneimittel-Forschung. Available at: [Link]

  • 4-Bromo-N-phenylbenzamide. (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2023). RSC Advances. Available at: [Link]

  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). Molecules. Available at: [Link]

  • Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. (2023). Journal of the Brazilian Chemical Society. Available at: [Link]

  • ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY OF 4'-METHYLBIPHENYL-2- (SUBSTITUTED PHENYL) CARBOXAMIDE ANALOGS IN ANIMAL MODELS OF INFLAMMATION. (2006). ResearchGate. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). MDPI. Available at: [Link]

  • Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. (2025). Journal of Neonatal Surgery. Available at: [Link]

  • In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4' -... (2024). AboutScience. Available at: [Link]

  • Harrak, Y., Rosell, G., Daidone, G., Plescia, S., Schillaci, D., & Pujol, M. D. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & medicinal chemistry, 15(13), 4487–4496. Available at: [Link]

  • Rehman, N. U., al-Rashida, M., Tokhi, A., Ahmed, Z., Subhan, F., Abbas, M., Arshid, M. A., & Rauf, K. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug design, development and therapy, 14, 4637–4647. Available at: [Link]

Sources

Comparative

The Therapeutic Efficacy of 4-Bromo-N-Aryl Benzamide Derivatives: A Comparative Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2] Its chemical stability, coupled with the ability to form critical hydrogen bonds, allows for robust interactions with biological targets such as enzymes and receptors.[1] Within this class, derivatives of 4-bromobenzamide have recently emerged as a focal point of significant research interest. The introduction of a bromine atom at the para-position of the benzoyl ring imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and binding interactions. This has led to the exploration of 4-bromo-N-aryl benzamides across diverse therapeutic landscapes, including oncology, infectious diseases, and inflammatory conditions.[1][2]

While the specific compound 4-bromo-N-(p-tolyl)benzamide has not been extensively studied, a growing body of peer-reviewed literature demonstrates that its structural analogues exhibit potent and often highly specific biological activities. The efficacy of these derivatives is profoundly dictated by the nature of the N-aryl substitution, illustrating a clear and compelling structure-activity relationship (SAR).

This guide provides a comprehensive, in-depth comparison of the efficacy of various 4-bromo-N-aryl benzamide derivatives based on published experimental data. We will dissect their performance as anticancer agents targeting Fibroblast Growth Factor Receptor 1 (FGFR1), their potential as novel antimicrobials, and other emerging bioactivities. By synthesizing data from disparate studies into a cohesive narrative, this guide aims to illuminate the therapeutic promise of this chemical scaffold and inform the rational design of future drug candidates.

Chapter 1: Anticancer Activity as Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

Scientific Background: The Role of FGFR1 in Non-Small Cell Lung Cancer (NSCLC)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in regulating cell proliferation, survival, differentiation, and angiogenesis.[3] The FGFR signaling pathway is fundamental not only in embryonic development and tissue repair but also in tumor formation and progression.[4] In non-small cell lung cancer (NSCLC), particularly the squamous cell carcinoma (SqCC) subtype, amplification of the FGFR1 gene is a frequent oncogenic driver, occurring in approximately 10-22% of cases.[5][6] This amplification leads to overexpression and constitutive activation of the FGFR1 protein, which in turn activates downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled tumor growth.[4] Consequently, the development of small-molecule inhibitors that selectively target the FGFR1 kinase domain has become a promising therapeutic strategy for this patient population.[7][8]

Efficacy of 4-Bromo-N-Aryl Benzamide Derivatives as FGFR1 Inhibitors

Recent research has identified a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of FGFR1. One of the most promising compounds from this series, designated C9 , has demonstrated significant efficacy in inhibiting NSCLC cell lines that harbor FGFR1 amplification.

The design of these molecules leverages the 4-bromobenzamide core as a key structural motif. Molecular docking studies revealed that compound C9 fits into the ATP-binding pocket of FGFR1, forming six hydrogen bonds, which contributes to its inhibitory activity. Its mechanism of action involves not only the direct inhibition of FGFR1 phosphorylation but also the suppression of downstream signaling molecules PLCγ1 and ERK. Furthermore, treatment with compound C9 was shown to induce cell cycle arrest at the G2 phase and promote cellular apoptosis in NSCLC cells.

Comparative Efficacy Data

The anti-proliferative activity of compound C9 was evaluated against a panel of five FGFR1-amplified NSCLC cell lines. The results, presented as half-maximal inhibitory concentration (IC₅₀) values, are summarized below.

Cell LineHistologyIC₅₀ (µM) of Compound C9
NCI-H1581Squamous Cell Carcinoma1.25 ± 0.23
NCI-H520Squamous Cell Carcinoma1.36 ± 0.27
NCI-H1703Squamous Cell Carcinoma1.85 ± 0.32
NCI-H460Large Cell Carcinoma2.14 ± 0.36
NCI-H226Squamous Cell Carcinoma2.31 ± 0.41
Data synthesized from a 2018 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry.
Comparison with Other FGFR Inhibitors

To contextualize the efficacy of compound C9 , it is useful to compare its activity with other well-characterized FGFR inhibitors. For instance, the pan-FGFR inhibitor PD173074 showed an IC₅₀ in the range of 10–20 nM (0.01-0.02 µM) against the FGFR1-amplified NCI-H1581 cell line.[7] Other clinically investigated FGFR inhibitors like Infigratinib (BGJ398) and Pemigatinib have also demonstrated potent activity in preclinical models, although direct side-by-side IC₅₀ comparisons in the same study are limited.[8] While compound C9 's activity is in the low micromolar range, it represents a promising lead compound for further optimization. The data suggests that the 4-bromo-N-aryl benzamide scaffold is a viable starting point for developing novel FGFR1-targeted therapies.[9]

Experimental Protocol: MTT Assay for Cell Viability

The causality behind this experimental choice is its reliability and high-throughput nature for assessing cell proliferation and cytotoxicity. The assay measures the metabolic activity of viable cells, providing a quantitative measure of the inhibitor's effect.

  • Cell Seeding: Plate NSCLC cells (e.g., NCI-H1581) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Compound C9) or a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binding & Dimerization PLCg PLCγ FGFR1->PLCg Phosphorylation RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K STAT STAT FGFR1->STAT Transcription Gene Transcription PLCg->Transcription MAPK_path RAF -> MEK -> ERK RAS->MAPK_path AKT_path AKT PI3K->AKT_path STAT->Transcription MAPK_path->Transcription AKT_path->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Simplified FGFR1 signaling cascade leading to cancer cell proliferation and survival.

Chapter 2: Antimicrobial & Antibiofilm Activity

Scientific Background: Targeting Bacterial Cell Division

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of antibiotics with novel mechanisms of action.[10] One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ).[11] FtsZ is a bacterial cytoskeletal protein, analogous to eukaryotic tubulin, that is essential for cell division in most bacteria.[3] It polymerizes at the future division site to form a contractile structure known as the Z-ring, which serves as a scaffold for the assembly of the entire division machinery (the divisome).[12] Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to failed cell division, filamentation, and ultimately bacterial death.[11][13] Because FtsZ is highly conserved among bacteria and absent in eukaryotes, it represents an attractive and selective target for new antibacterial agents.[12]

Efficacy of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

A study focused on novel L-valine derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl moiety has revealed promising antimicrobial and antibiofilm potential. While these molecules are more complex than a simple 4-bromo-N-aryl benzamide, they contain the core brominated phenyl structure and demonstrate its utility in the antimicrobial space. The research highlighted two compounds in particular:

  • Compound 5: 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid

  • Compound 6: 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

These compounds were evaluated for their ability to inhibit the growth of various bacterial and fungal strains, with notable activity against Gram-positive pathogens, especially Enterococcus faecium, a bacterium known for its high levels of antibiotic resistance.

Comparative Efficacy Data

The antimicrobial efficacy of these compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) and their ability to inhibit biofilm formation.

OrganismCompound 5 MIC (µg/mL)Compound 6 MIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Enterococcus faecium ATCC 19434128128Ampicillin: >256, Linezolid: 2[14][15]
Staphylococcus aureus ATCC 25923>512>512Ciprofloxacin: 0.25-1
Escherichia coli ATCC 25922>512>512Ciprofloxacin: ≤0.015-0.12
Data synthesized from a 2022 study published in Molecules. Standard antibiotic MIC values are provided for context from separate sources.

Furthermore, these compounds showed promising results in inhibiting biofilm formation by Enterococcus faecium, a critical factor in persistent infections.

Comparison with Standard Antibiotics

The treatment of E. faecium infections is challenging due to intrinsic and acquired resistance to many antibiotics, including ampicillin and vancomycin.[16] Current treatment options for resistant E. faecium often include linezolid and daptomycin.[14][15] While the MIC values of Compounds 5 and 6 (128 µg/mL) are higher than those of potent front-line antibiotics like linezolid (MIC ≈ 2 µg/mL), their novel structure and antibiofilm activity mark them as valuable lead compounds. The study noted that related N-acyl-α-amino acids are known to display a range of pharmaceutical activities, suggesting a promising avenue for further chemical optimization to enhance potency.

Experimental Protocol: Broth Microdilution for MIC Determination (based on CLSI guidelines)

This protocol is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare Inoculum: Culture the bacterial strain (e.g., E. faecium) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds (e.g., Compound 5) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualization: FtsZ Inhibition Mechanism

FtsZ_Inhibition cluster_process Normal Bacterial Cell Division cluster_inhibition Inhibition by FtsZ Inhibitor FtsZ_m FtsZ Monomers Z_ring Z-Ring Formation (Polymerization) FtsZ_m->Z_ring + GTP GTP GTP Divisome Divisome Assembly Z_ring->Divisome Block Disrupted Polymerization No Z-Ring Division Cell Division Divisome->Division Inhibitor 4-Bromo-Benzamide Derivative Inhibitor->Z_ring Blocks Assembly Filamentation Cell Filamentation & Lysis Block->Filamentation

Caption: Mechanism of FtsZ inhibitors, which disrupt Z-ring formation, leading to failed cell division.

Chapter 3: Other Reported Bioactivities

The therapeutic potential of the 4-bromo-N-aryl benzamide scaffold extends beyond anticancer and antimicrobial applications. Emerging research points to its utility in other areas, such as the inhibition of enzymes implicated in inflammatory diseases.

Elastase Inhibition

A novel quinoline-based iminothiazoline derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide , was synthesized and evaluated for its ability to inhibit elastase.[17] Human neutrophil elastase is a serine protease that plays a role in various inflammatory lung diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, by degrading connective tissue proteins.

This complex derivative demonstrated potent elastase inhibition with an IC₅₀ value of 1.21 µM .[17] This was significantly more potent than the reference compound, oleanolic acid (IC₅₀ = 13.45 µM). Molecular docking and dynamics simulation studies suggested that the compound could be a novel inhibitor of the elastase enzyme, highlighting another promising therapeutic avenue for this versatile chemical class.[17]

Conclusion: Synthesizing a Path Forward

The collective body of peer-reviewed evidence paints a clear picture: the 4-bromo-N-aryl benzamide scaffold is a privileged and highly adaptable platform for the development of novel therapeutics. While the originally specified compound, 4-bromo-N-(p-tolyl)benzamide, lacks dedicated efficacy studies, its analogues have demonstrated significant and varied biological activities, underscoring the profound impact of N-aryl substitutions on target specificity and potency.

Key Structure-Activity Relationship (SAR) Insights:

  • Anticancer Activity: The presence of a 3,5-dimethoxyphenyl group on the amide nitrogen appears crucial for potent FGFR1 inhibition in NSCLC models. This suggests that the electronic and steric properties of this substituent are key for optimal binding within the kinase domain.

  • Antimicrobial Activity: The incorporation of amino acid moieties, such as L-valine, linked to a more complex sulfonyl-benzamide structure, confers activity against resilient Gram-positive pathogens like Enterococcus faecium. This indicates that larger, more complex derivatives may be required to effectively target bacterial machinery.

  • Enzyme Inhibition: The fusion of the 4-bromobenzamide core with heterocyclic systems like quinoline and iminothiazoline can generate potent inhibitors of enzymes such as elastase, opening avenues for anti-inflammatory drug design.

Future Outlook:

The research surveyed in this guide collectively validates the 4-bromo-N-aryl benzamide core as a high-potential starting point for drug discovery. Future research should focus on a more systematic exploration of the N-aryl substituent space to build comprehensive SAR models for each therapeutic target. Optimizing the lead compounds identified—such as compound C9 for FGFR1 inhibition and the L-valine derivatives for antimicrobial applications—to improve potency and pharmacokinetic properties is a logical and promising next step. For drug development professionals, this chemical class represents a fertile ground for generating new intellectual property and addressing unmet medical needs in oncology and infectious disease.

References

  • FtsZ inhibitors work by disrupting the polymerization and GTPase activity of FtsZ, ultimately impeding the formation of the Z-ring, which is essential for bacterial cytokinesis. (2024).
  • Margineanu, E., et al. (2020). Effective GTP-Replacing FtsZ Inhibitors and Antibacterial Mechanism of Action. Journal of Medicinal Chemistry.
  • Ma, P., et al. (2020). FGFR Inhibition Enhances Sensitivity to Radiation in Non–Small Cell Lung Cancer. Molecular Cancer Therapeutics.
  • Wipperman, M. F., et al. (2020). Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. Taylor & Francis Online.
  • The inhibition mechanism of FtsZ inhibitors[16][18]. FtsZ inhibitors... (n.d.). ResearchGate.

  • Goetz, E. M., et al. (2011). Inhibitor-Sensitive FGFR1 Amplification in Human Non-Small Cell Lung Cancer. PLOS One.
  • What antibiotics are effective against Enterococcus faecium (E. faecium)? (2025). Dr.Oracle.
  • Vengalil, A. (2022). FGFR1 Inhibitors Increase Susceptibility of EMT/EGFR Mutated Cells to TKIs in Non-small Cell Lung Cancer. Proceedings of the Texas A&M Medical Student Grand Rounds.
  • Shi, Q., et al. (n.d.). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PubMed Central.
  • Li, S., et al. (2024). Pharmacological and Biological Targeting of FGFR1 in Cancer. MDPI.
  • Enterococcal Infections Treatment & Management. (2024). Medscape Reference.
  • Kotani, H., et al. (2024).
  • What is the best antibiotic to treat Enterococcus faecium urinary tract infection (UTI)? (2025). Dr.Oracle.
  • Hayden, M. K., et al. (n.d.). Novel antibiotic regimens against Enterococcus faecium resistant to ampicillin, vancomycin, and gentamicin. ASM Journals.
  • Miller, W. R., et al. (n.d.). Treatment of Ampicillin-Resistant Enterococcus faecium Urinary Tract Infections. PubMed Central.
  • 4-bromo-N-(4-carbamoylphenyl)benzamide|CAS 331240-83-6. (n.d.). Benchchem.
  • Bubendorf, L., et al. (n.d.). FGFR1 amplifications in squamous cell carcinomas of the lung: diagnostic and therapeutic implications.
  • A Comprehensive Guide to the Structure-Activity Relationship of 4-Amino-3-bromobenzoic Acid Analogs and Related Compounds in Dru. (n.d.). Benchchem.
  • Sripet, W., et al. (n.d.). 4-Bromo-N-phenylbenzamide. PubMed Central.
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • FGFR as potential target in the treatment of squamous non small cell lung cancer. (n.d.).
  • Abbas, Q., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PubMed Central.
  • Shah, A. R., et al. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study.
  • Zhang, L., et al. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed Central.
  • Rasool, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • van der Wekken, A. J., et al. (2023). Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer. Journal of Thoracic Disease.
  • Behrens, C., et al. (2013).
  • Piper-Vallillo, A. J., et al. (2021). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. MDPI.
  • Zhang, L., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
  • Li, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.